4-methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine
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Description
4-methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C14H18N6O2S and its molecular weight is 334.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
One of the primary applications of compounds structurally related to "(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is in the development of antimicrobial agents. The synthesis of new pyridine derivatives has demonstrated variable and modest activity against investigated strains of bacteria and fungi. These findings suggest the potential of such compounds in the design of new antimicrobial agents, highlighting their significance in medicinal chemistry research (Patel, Agravat, & Shaikh, 2011).
Therapeutic Potential in Anti-inflammatory and Analgesic Agents
Another area of application is the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These compounds have been identified as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, displaying high inhibitory activity and selectivity indices, alongside analgesic and anti-inflammatory activities comparable to standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Analgesic Effects via TRPV4 Antagonism
Research into (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives has identified these compounds as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. They have shown an analgesic effect in models of induced mechanical hyperalgesia, indicating their potential use in pain management (Tsuno et al., 2017).
Structural and Conformational Studies
Compounds related to "(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" have been explored for their structural properties, including synthesis, structural exploration, and Hirshfeld surface analysis. These studies provide insights into the molecular structure, stability, and intermolecular interactions of novel bioactive heterocycles, which are crucial for understanding their biological activities and optimizing their therapeutic potential (Prasad et al., 2018).
Properties
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-9-13(23-18-17-9)14(21)20-6-4-19(5-7-20)11-8-12(22-3)16-10(2)15-11/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHRIRMJWSNOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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